N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-yl intermediate, which can be achieved through the Vilsmeier-Haack reaction using furan and DMF/POCl3 . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions. The final step involves the formation of the isoxazole ring, which can be accomplished through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, thiomorpholine-substituted isoxazoles, and reduced amine derivatives .
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with amino acid side chains . The isoxazole ring can act as an electron donor or acceptor, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, thiomorpholine-containing molecules, and isoxazole-based compounds . Examples include:
- Furan-2-carboxylic acid
- Thiomorpholine-4-carboxamide
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-12(17-21-11)15(19)16-10-13(14-3-2-6-20-14)18-4-7-22-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLOTMLFPDJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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